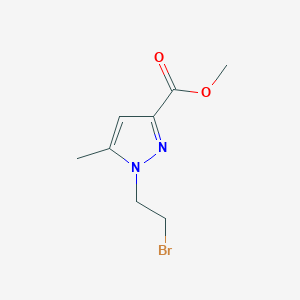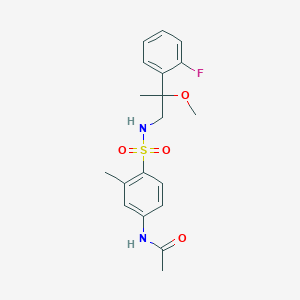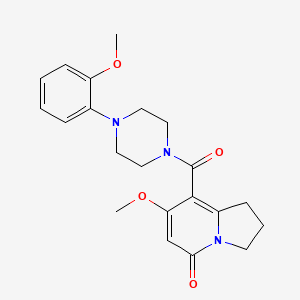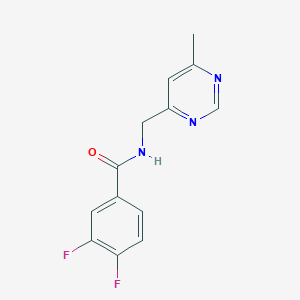
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate, also known as BMK methyl glycidate, is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate involves the reaction of 2-bromoethylamine with 5-methylpyrazole-3-carboxylic acid, followed by esterification with methanol.
Starting Materials
2-bromoethylamine, 5-methylpyrazole-3-carboxylic acid, Methanol
Reaction
Step 1: 2-bromoethylamine is reacted with 5-methylpyrazole-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the intermediate 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylic acid., Step 2: The intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate is not well understood. However, it is believed to act as a methylating agent, which can modify the structure of biological molecules, such as proteins and nucleic acids. This modification can lead to changes in their function and activity.
Biochemische Und Physiologische Effekte
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have an effect on the central nervous system, acting as a sedative and hypnotic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate in lab experiments is its high yield and good purity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate is its potential toxicity, which may require special handling and safety precautions.
Zukünftige Richtungen
There are many potential future directions for research on Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate. One area of interest is its potential use in the synthesis of novel pharmaceuticals and bioactive compounds. Another area of interest is its potential as a tool for studying the structure and function of biological molecules. Further research is needed to fully understand the mechanism of action and potential applications of Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate has been used as a precursor in the synthesis of various pharmaceuticals, such as benzodiazepines and anti-inflammatory agents. It has also been used in the synthesis of bioactive compounds, such as pyrazole derivatives, which have shown promising results in the treatment of cancer and infectious diseases.
Eigenschaften
IUPAC Name |
methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-5-7(8(12)13-2)10-11(6)4-3-9/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDCZQVDMKPUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCBr)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2459180.png)
![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)
![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2459188.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2459193.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)

![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)
